5,14-Dihydroquinoxalino[2,3-a]phenazine
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Overview
Description
5,14-Dihydroquinoxalino[2,3-a]phenazine is a complex organic compound known for its unique photoluminescent properties. It is a derivative of quinoxaline and phenazine, which are both heterocyclic compounds containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,14-Dihydroquinoxalino[2,3-a]phenazine can be synthesized through a multi-step process involving the reaction of o-phenylenediamine with various reagents. One common method involves the reaction of o-phenylenediamine with catechol in the presence of a catalyst such as aluminum chloride (AlCl3) under solvent-free conditions . The reaction typically proceeds through the formation of intermediate compounds, which then undergo cyclization and oxidation to form the final product.
Industrial Production Methods
The use of continuous flow reactors and other advanced chemical engineering techniques can also facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,14-Dihydroquinoxalino[2,3-a]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalino[2,3-a]phenazine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalino[2,3-a]phenazine derivatives, which can exhibit different photoluminescent properties depending on the nature of the substituents .
Scientific Research Applications
5,14-Dihydroquinoxalino[2,3-a]phenazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,14-Dihydroquinoxalino[2,3-a]phenazine primarily involves its photoluminescent properties. When exposed to light, the compound absorbs photons and undergoes electronic transitions that result in the emission of light at specific wavelengths. This process is influenced by the molecular structure and the presence of functional groups that can affect the energy levels of the compound .
Molecular Targets and Pathways
In biological applications, the compound can interact with cellular components and generate reactive oxygen species (ROS) upon light activation. This ROS generation can lead to oxidative stress and cell death, making it a potential candidate for photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
5,12-Dihydroquinoxalino[2,3-b]phenazine: Another derivative with similar photoluminescent properties but different structural features.
Quinoxalino[2,3-b]phenolizine-2,3-diamine: A related compound used in the synthesis of red emissive carbon dots.
Uniqueness
5,14-Dihydroquinoxalino[2,3-a]phenazine is unique due to its specific electronic structure, which allows for efficient red emission and tunable photoluminescent properties. Its ability to generate reactive oxygen species upon light activation also sets it apart from other similar compounds, making it a valuable candidate for various scientific and industrial applications .
Properties
CAS No. |
821801-85-8 |
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Molecular Formula |
C18H12N4 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
8,13-dihydroquinoxalino[2,3-a]phenazine |
InChI |
InChI=1S/C18H12N4/c1-3-7-13-11(5-1)19-15-9-10-16-18(17(15)21-13)22-14-8-4-2-6-12(14)20-16/h1-10,19,21H |
InChI Key |
NMHQBONOEYQALG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C4=NC5=CC=CC=C5N=C4C=C3 |
Origin of Product |
United States |
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